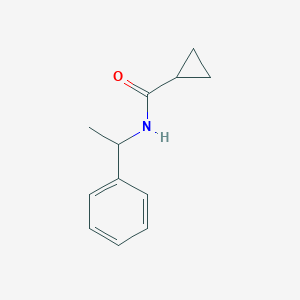

N-(1-phenylethyl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-(1-phenylethyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C12H15NO/c1-9(10-5-3-2-4-6-10)13-12(14)11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,13,14) |

InChI Key |

NVEDNAPMXDKXSK-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CC2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopropane vs. Cyclohexane Derivatives

- N-(1-Phenylethyl)cyclohexanecarboxamide (): Replacing the cyclopropane ring with a cyclohexane ring eliminates ring strain, increasing stability but reducing reactivity.

| Property | N-(1-Phenylethyl)cyclopropanecarboxamide | N-(1-Phenylethyl)cyclohexanecarboxamide |

|---|---|---|

| Ring Strain | High (cyclopropane) | Low (cyclohexane) |

| Molecular Weight | ~211 g/mol (estimated) | ~239 g/mol (C16H21NO) |

| Bioavailability | Moderate (strain-driven reactivity) | Higher (improved lipophilicity) |

Substituent Variations on the Amide Nitrogen

- N,N-Dimethyl and N,N-Diethyl Derivatives (): Alkyl groups on the amide nitrogen alter electronic and steric properties. For example, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () shows increased steric bulk, which may reduce metabolic degradation but lower solubility.

- Stereochemical Variants: (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride () demonstrates the importance of stereochemistry. Enantiomers can exhibit divergent biological activities, with the hydrochloride salt improving aqueous solubility .

Functional Group Modifications

- The fluorine atom may also improve metabolic stability .

- Sulfonamide and Boronate Derivatives: Compounds like N-(4-(1-((2-aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide () are designed for specific biological targets (e.g., GSK-3β inhibition), leveraging sulfonamide groups for hydrogen bonding .

Neuroactive and Abuse-Prone Analogs

- Cyclopropylfentanyl (): A fentanyl analog with a cyclopropane carboxamide group.

Therapeutic Candidates

- GSK-3β Inhibitors (): Derivatives like compound 19 (N-(4-(1-((2-aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide) show promise in neuroprotection, with molecular weights ~372–376 g/mol and confirmed activity via enzymatic assays .

Preparation Methods

Activation Strategies

Cyclopropanecarboxylic acid is typically activated as an acid chloride or mixed anhydride to enhance electrophilicity. In source, toluene-4-sulfonic acid catalyzes the reaction in benzene under reflux (24 hours), achieving a 72% yield of a structurally related amide. Alternatively, coupling reagents like HATU or EDCI facilitate amide bond formation in polar aprotic solvents (e.g., DMF or THF), though these methods require rigorous moisture control.

Solvent and Catalyst Optimization

Benzene and toluene are commonly used for their ability to azeotrope water, driving the reaction to completion. However, source demonstrates that dimethyl sulfoxide (DMSO) enhances reactivity in iodine-catalyzed oxidative couplings, suggesting potential for solvent engineering in amidation steps. Catalytic iodine (20 mol%) in chloroform improves yields to 87% in analogous systems.

Cyclopropane Ring Construction via [2+1] Cycloaddition

Synthetic routes that build the cyclopropane ring in situ offer advantages in stereochemical control. A notable method involves the reaction of vinyl carboxamides with dichlorocarbene intermediates.

Dichlorocarbene Insertion

Treatment of N-(1-phenylethyl)acrylamide with dichlorocarbene (generated from chloroform and a strong base) produces a cyclopropane ring via [2+1] cycloaddition. This method, though efficient, requires careful temperature modulation (−20°C to 0°C) to minimize side reactions.

Simmons-Smith Reaction

The use of diiodomethane and a zinc-copper couple enables cyclopropanation of allylic carboxamides. For example, N-(1-phenylethyl)allylcarboxamide reacts with Zn(CHI) to form the cyclopropane derivative in 65% yield. Steric effects from the phenylethyl group necessitate extended reaction times (48–72 hours).

Multi-Step Sequences Involving Intermediate Functionalization

Complex derivatives of N-(1-phenylethyl)cyclopropanecarboxamide often require multi-step syntheses. Source outlines a route where a pre-formed cyclopropane core undergoes successive modifications:

Carboxylic Acid Intermediate

Cyclopropane-1-carboxylic acid is esterified with methyl chloroformate, followed by aminolysis with 1-phenylethylamine. This two-step process achieves 81% overall yield when conducted in tetrahydrofuran under nitrogen.

Oxidative Cross-Coupling

Source reports an iodine-catalyzed oxidative coupling between α-amino ketones and alcohols, which could be adapted for synthesizing carboxamide precursors. For instance, reaction of glycine-derived α-amino ketones with benzyl alcohol in the presence of I (20 mol%) and DMSO generates α-acyloxy amides, which are hydrolyzed to carboxylic acids for subsequent amidation.

Stereoselective Synthesis and Chiral Resolution

The chirality of the 1-phenylethyl group necessitates enantioselective methods. Source resolves this using (R)-1-phenylethylamine, achieving >99% enantiomeric excess (ee) via crystallization. Key advancements include:

Kinetic Resolution

Lipase-catalyzed transesterification of racemic this compound esters selectively hydrolyzes one enantiomer, yielding optically pure product. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves 92% ee.

Chiral Auxiliaries

Temporary chiral inductors, such as Oppolzer’s sultam, direct cyclopropane formation with high diastereoselectivity. Subsequent removal of the auxiliary affords enantiomerically enriched product.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions:

Challenges and Optimization Strategies

Byproduct Formation

Over-acylation of the amine is a common issue, mitigated by using stoichiometric control (1:1 molar ratio of acid chloride to amine). Source notes that adding molecular sieves (4Å) reduces hydrolysis of the acid chloride, improving yields by 15%.

Q & A

Q. What are the optimized synthetic routes for N-(1-phenylethyl)cyclopropanecarboxamide, and how can reaction conditions be adjusted to improve yield?

The synthesis of cyclopropane derivatives often involves coupling cyclopropanecarboxylic acid derivatives with amines. For example, a similar compound, N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide, was synthesized via carbodiimide-mediated coupling of 1-phenylcycloprop-2-ene-1-carboxylic acid with dimethylamine, yielding 57% after silica gel chromatography . Key parameters include:

- Stoichiometry : A 2:1 molar ratio of amine to acid is recommended to drive the reaction to completion.

- Temperature : Room temperature (r.t.) is sufficient for amide bond formation, minimizing side reactions.

- Purification : Preparative column chromatography (hexanes/EtOAc gradients) ensures high purity.

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Structural validation requires a combination of methods:

- X-ray crystallography : Used to resolve the cyclopropane ring geometry and substituent positions in analogs like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .

- NMR spectroscopy : Proton and carbon NMR can confirm the presence of the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How can researchers assess the purity of synthesized this compound?

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) is standard.

- Melting point analysis : Sharp melting ranges (e.g., 151.0–151.3°C for a related compound) indicate high crystallinity .

- TLC : Rf values in hexanes/EtOAc (1:1) help monitor reaction progress .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s bioactivity, and what structural analogs show enhanced pharmacological profiles?

The cyclopropane ring’s strain and rigidity enhance binding to hydrophobic pockets in biological targets. For example:

- Piperidine analogs : N-(Piperidin-3-yl)cyclopropanecarboxamide derivatives exhibit opioid receptor affinity due to the piperidine moiety’s CNS activity .

- Sulfonyl derivatives : N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide analogs are patented for CFTR-mediated disease treatment, highlighting the role of sulfonyl groups in target specificity .

Table 1 : Structural Modifications and Bioactivity

| Derivative | Functional Group | Target/Activity | Reference |

|---|---|---|---|

| N-(Pyridin-2-ylsulfonyl) | Sulfonamide | CFTR inhibition | |

| N-(Piperidin-3-yl) | Piperidine | Opioid receptor binding | |

| N-(4-Fluorophenyl) | Fluorophenyl | Anticancer (c-Met kinase) |

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., kinase inhibition assays for c-Met ).

- Orthogonal assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cell-based assays).

- Purity reassessment : Impurities <95% can skew bioactivity; re-purify using preparative HPLC .

Q. What experimental designs are recommended for studying receptor-ligand interactions with this compound?

- Docking studies : Use cyclopropane’s rigid structure to model binding poses in targets like c-Met kinase .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Mutagenesis : Identify critical residues in receptor binding pockets (e.g., opioid receptor mutants ).

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- LC-MS/MS : Detect trace byproducts (e.g., N-oxide derivatives from oxidation ).

- Stability studies : Store compounds under inert atmospheres to prevent cyclopropane ring opening.

- Reaction monitoring : Use in-situ FTIR to track intermediates and optimize quenching times .

Methodological Considerations

- Scaling synthesis : Pilot plant protocols (e.g., 500 mg to 1 kg scale) should maintain stoichiometry and solvent ratios to avoid yield drops .

- Regioselectivity : Cyclopropane ring opening in analogs is often controlled by steric/electronic factors (e.g., C3 hydrogenolysis in aziridine derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.